Home > Products > Screening Compounds P10712 > 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine - 2096987-51-6

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

Catalog Number: EVT-1704754
CAS Number: 2096987-51-6
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol

  • Compound Description: This compound demonstrated anxiolytic-like effects in several pharmacological tests, including the elevated plus maze and light-dark box tests. Its activity was found to be mediated through the benzodiazepine and nicotinic pathways. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a known inhibitor of protozoan CYP51 and is effective in treating Chagas disease. Researchers explored derivatives of VNI for their antifungal activity by targeting the fungal enzyme sterol 14α-demethylase (CYP51). []

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 acts as a dual Src/Abl kinase inhibitor and exhibits significant antiproliferative activity against various cancer cell lines, including hematological and solid tumors. This compound also demonstrated oral efficacy in a preclinical model of chronic myelogenous leukemia (CML). []

7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

  • Compound Description: This compound served as a lead structure in a study focused on developing potent and selective dopamine D3 receptor agonists. Modifications of this compound, including the introduction of heterocyclic bioisosteres, led to the identification of highly potent and selective D3 agonists with significant in vivo activity. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist that demonstrated significant weight-loss efficacy in diet-induced obese mice. Its discovery involved exploring various bioisosteres and structural modifications to optimize CB1R activity and minimize blood-brain barrier penetration. []
Overview

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound that belongs to the class of substituted phenethylamines. This compound is notable for its potential applications in pharmacology, particularly in the development of drugs targeting neurological and psychological conditions. It features a phenyl group and a piperidine moiety, which are common structural elements in many psychoactive substances.

Source and Classification

This compound can be classified under several categories:

  • Chemical Class: Phenethylamines
  • Functional Groups: Amine, Ether
  • IUPAC Name: 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

The synthesis and analysis of this compound have been discussed in various scientific literature, emphasizing its relevance in medicinal chemistry and drug design.

Synthesis Analysis

Methods and Technical Details

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be synthesized through several methods, typically involving the reaction of precursor compounds. A common synthetic route involves:

  1. Starting Materials: The synthesis often begins with 4-propoxypiperidine and phenylacetone.
  2. Reaction Conditions: The reaction may require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the formation of the desired product.
  3. Yield Optimization: Techniques such as refluxing or using microwave-assisted synthesis can enhance yields and reduce reaction times.

The detailed mechanisms often involve nucleophilic substitutions or reductive aminations, which are standard in organic synthesis for constructing amine-containing compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be represented as follows:

  • Molecular Formula: C16H24N2
  • Molecular Weight: Approximately 248.38 g/mol
  • Structural Features:
    • A phenyl ring attached to an ethanamine backbone.
    • A propoxy group linked to a piperidine ring.

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions, primarily due to its amine functional group. Key reactions include:

  1. Alkylation Reactions: The amine can act as a nucleophile, reacting with alkyl halides to form more complex structures.
  2. Acylation Reactions: The amine can also react with acyl chlorides or anhydrides to produce amides.
  3. Reduction Reactions: The presence of double bonds or other reducible groups may allow for reduction processes using reagents like lithium aluminum hydride.

These reactions are critical for modifying the compound's structure to enhance its biological activity or selectivity .

Mechanism of Action

Process and Data

The mechanism of action of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Research suggests that compounds with similar structures often act as:

  • Reuptake Inhibitors: Preventing the reabsorption of neurotransmitters, thus increasing their availability in the synaptic cleft.
  • Agonists/Antagonists: Modulating receptor activity, which can lead to therapeutic effects in conditions like depression or anxiety .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Boiling Point: Information on boiling point may vary based on purity and specific structural modifications.

These properties are essential for understanding its behavior in biological systems and potential applications .

Applications

Scientific Uses

The primary applications of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine include:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting mood disorders or cognitive enhancement.
  2. Research Tool: Used in neuropharmacological studies to explore mechanisms underlying neurotransmitter modulation.
  3. Synthetic Intermediate: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Ongoing research continues to explore its potential therapeutic uses, emphasizing the need for further investigation into its efficacy and safety profiles .

Introduction to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine in Medicinal Chemistry

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine (CAS No. 2096987-51-6) is a synthetic small molecule with the molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol. Its structure features three key pharmacophoric elements: (i) a phenyl ring attached to (ii) an ethylamine spacer, connected to (iii) a 4-propoxypiperidine moiety. The canonical SMILES representation is CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N, highlighting the propoxy chain (-OCH₂CH₂CH₃) at the piperidine 4-position [1] [4]. This deliberate modification of the piperidine scaffold distinguishes it from classical phenylpiperidine derivatives and positions it within structural classes investigated for central nervous system (CNS) activity, particularly NMDA receptor modulation.

Table 1: Key Chemical Identifiers of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

PropertyValue
CAS No.2096987-51-6
IUPAC Name1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Molecular FormulaC₁₆H₂₆N₂O
Molecular Weight262.39 g/mol
XLogP32.2
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds6

Structural Analogues and Pharmacophore Development

The core structure of 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine belongs to the N-substituted-2-phenylethanamine class, a framework recurrent in neuroactive compounds. Its pharmacophore can be deconstructed into three modifiable regions governing receptor affinity and pharmacokinetics:

  • Aromatic Region (Phenyl Ring): The unsubstituted phenyl ring enables π-stacking interactions with hydrophobic receptor pockets. Analogues explore substitutions (e.g., 4-chloro, 4-methyl) to modulate electron density, lipophilicity (LogP), and steric fit [4] [10].
  • Spacer Region (Ethylamine): The two-carbon chain provides conformational flexibility. The primary amine (-NH₂) serves as a hydrogen bond donor/acceptor, crucial for ionic or polar interactions within the NMDA receptor channel or at allosteric sites.
  • Piperidine Region (4-Propoxypiperidine): The 4-propoxy substituent is a critical differentiator. Replacing common groups like methyl, hydroxyl, or unsubstituted hydrogen with the moderately lipophilic propoxy chain (-OCH₂CH₂CH₃) enhances membrane permeability (predicted LogP = 2.2, TPSA = 38.49 Ų) and potentially extends half-life compared to shorter alkoxy chains [1] [4]. The tertiary amine within the piperidine ring contributes basicity, influencing protonation state and blood-brain barrier penetration.

Table 2: Structural Analogues and Key Modifications

CompoundPiperidine SubstitutionAromatic ModificationReported Biological Activity
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine4-PropoxyPhenylNMDA receptor modulation (Inferred)
Ketobemidone3-Hydroxy, 4-keto3-HydroxyphenylOpioid analgesic, NMDA antagonist
Ifenprodil4-Hydroxy (Benzyl deriv.)4-HydroxyphenylSelective GluN2B NMDA antagonist
1-(4-Methylphenyl)-2-(pyridin-4-yl)ethanamineN/A4-Methylphenyl; Pyridin-4-ylAntidepressant activity
1-(3-Chlorophenyl)-2-(pyridin-2-yl)ethanamineN/A3-Chlorophenyl; Pyridin-2-ylAnalgesic activity

Structure-activity relationship (SAR) studies on related compounds suggest that the propoxy group’s size and ether oxygen balance lipophilicity for CNS penetration while retaining potential for hydrogen bonding. Computational models (docking, molecular dynamics) propose that such molecules may bind within the allosteric modulator sites of NMDA receptor subunits (e.g., GluN2B), distinct from the glutamate or glycine binding sites [4] [6] [9].

Historical Context in NMDA Receptor Antagonist Research

The development of 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is embedded in the extensive exploration of NMDA receptor antagonists spanning several decades. Early non-selective channel blockers (e.g., phencyclidine PCP, ketamine) demonstrated potent psychotomimetic and dissociative effects, limiting their therapeutic utility despite efficacy in blocking excitotoxicity [6] [9]. This spurred research into subunit-selective antagonists and allosteric modulators to improve safety profiles.

Piperidine derivatives have been a recurring scaffold in this quest. Ifenprodil, a 4-hydroxy-substituted phenylpiperidine derivative, emerged as a pioneering compound showing relative selectivity for GluN2B-containing NMDA receptors, prevalent extrasynaptically and implicated in pathological excitotoxic signaling [6] [9] [10]. While ifenprodil itself had off-target effects (e.g., α₁-adrenergic antagonism), it validated GluN2B as a target for neuroprotection. Subsequent efforts focused on refining piperidine-based GluN2B antagonists (e.g., radiprodil, traxoprodil) and exploring substitutions to enhance selectivity and pharmacokinetics.

The specific introduction of a 4-propoxy group on the piperidine ring, as seen in 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, represents a strategic variation. This modification aims to:

  • Increase Lipophilicity and BBB Penetration: Compared to polar 4-hydroxy groups (e.g., in ifenprodil), the propoxy ether offers moderate lipophilicity (XLogP3 ~2.2) while retaining a hydrogen bond acceptor capability [1] [4].
  • Modulate Pharmacokinetics: Alkoxy chains like propoxy can influence metabolic stability, potentially reducing rapid first-pass metabolism associated with smaller alkyl groups or hydroxyls.
  • Explore Novel Allosteric Pockets: Molecular modeling suggests substituents at the piperidine 4-position might interact with specific regions within the GluN2B ATD (amino-terminal domain) or LBD (ligand-binding domain) interface, influencing receptor gating kinetics differently than GluN2B antagonists with bulkier benzyl groups [9].

While direct functional data on this specific compound is limited within the provided sources, its structural placement indicates its design falls within the trajectory of developing "second-generation" NMDA receptor modulators seeking improved subunit selectivity and pharmacokinetic profiles over early channel blockers [4] [6] [9].

Role in Addressing Unmet Therapeutic Needs (e.g., Stroke, Neurological Disorders)

Dysfunctional NMDA receptor signaling, particularly involving excessive calcium influx leading to excitotoxicity, is a critical pathophysiological mechanism in acute conditions like ischemic stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative disorders (Alzheimer's disease - AD, Parkinson's disease - PD) and neuropsychiatric conditions (treatment-resistant depression - TRD) [3] [6] [7]. Despite the clear therapeutic rationale, developing safe and effective NMDA receptor antagonists has faced significant challenges:

  • Efficacy vs. Side Effect Dilemma: Broad-spectrum NMDA antagonists (e.g., MK-801) cause severe psychotomimetic and cognitive side effects by disrupting physiological NMDA receptor functions essential for learning and memory [6] [9].
  • Blood-Brain Barrier Penetration: Many potent antagonists struggle with adequate brain delivery.
  • Pharmacokinetic Optimization: Short half-lives or complex metabolism limit utility, especially in chronic conditions.

Compounds like 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, designed with moderate lipophilicity (LogP ~2.2) and specific structural motifs, are investigated to potentially circumvent these issues:

  • Targeting Pathological Signaling: The focus on GluN2B selectivity (inferred from structural class) aims to preferentially inhibit extrasynaptic NMDA receptors strongly linked to excitotoxic cell death and synaptic dysfunction in AD and stroke models, while sparing physiologically important synaptic receptors [6] [9].
  • Improved Drug-Like Properties: The propoxy modification is a deliberate effort to optimize lipophilicity for CNS penetration while potentially offering better metabolic stability than methyl or ethyl analogues. The molecule's properties (TPSA ~38.5 Ų, 3 HBA, 1 HBD) fall within ranges associated with successful CNS drugs [1] [4].
  • Potential for Multifaceted Action: The phenylethanamine-piperidine structure is shared by compounds exhibiting diverse activities beyond NMDA antagonism, including monoamine reuptake inhibition (e.g., aspects of pethidine's pharmacology) or sigma receptor modulation, which could contribute to efficacy in complex disorders like TRD or neuropathic pain [4] [10].

Table 3: NMDA Receptor Antagonist Classes and Therapeutic Goals

Antagonist ClassExamplesTherapeutic TargetMajor Challenge
Uncompetitive Channel BlockersKetamine, MemantineTRD, AD, PainDissociation (Ketamine), Limited Efficacy (Memantine)
Competitive AntagonistsSelfotelStroke NeuroprotectionPsychotomimesis, Clinical Trial Failure
GluN2B-Selective AntagonistsIfenprodil, RadiprodilStroke, AD, PD, TBIOff-target effects, PK issues
Glycine Site AntagonistsGavestinelStroke NeuroprotectionLimited Clinical Efficacy
Novel Piperidines (e.g., 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine class)Under InvestigationNeuroprotection, TRD, Chronic PainAchieving optimal selectivity and PK/PD

The exploration of compounds like 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine directly addresses the unmet need for neuroprotective and neuromodulatory agents with improved therapeutic indices. Their design aligns with contemporary strategies in NMDA receptor pharmacology: moving beyond simple blockade towards subunit-selective modulation, optimizing pharmacokinetics for chronic administration (e.g., oral bioavailability, sustained release), and potentially combining mechanisms for enhanced efficacy in treatment-resistant conditions [4] [7] [9]. For instance, the development of oral NMDA antagonists with slow-release profiles (e.g., XWPharma's XW10508, an esketamine derivative) aims to maintain therapeutic concentrations while minimizing peak-related side effects like dissociation and hypertension – a principle potentially applicable to optimized piperidine derivatives [7].

Properties

CAS Number

2096987-51-6

Product Name

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

IUPAC Name

1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

InChI

InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3

InChI Key

SWSSDVBQQMTKOS-UHFFFAOYSA-N

SMILES

CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N

Canonical SMILES

CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.